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Introduction
Lysine propionylation is a dynamic and reversible post-translational modification (PTM) where a

propionyl group is added to the ε-amino group of a lysine residue on a protein.[1][2] This

modification, similar to the well-studied lysine acetylation, plays a crucial role in regulating a

wide array of cellular processes, including metabolism, gene expression, and cellular stress

responses.[1][3][4][5] The enzymes responsible for adding and removing this modification

include lysine acetyltransferases (KATs) like p300 and CREB-binding protein (CBP) which can

also function as propionyltransferases, and sirtuins (SIRT1, SIRT2, SIRT3) which act as

depropionylases.[1][5][6] Understanding the dynamics of lysine propionylation is essential for

elucidating its role in health and disease, and for the development of novel therapeutic

strategies.

These application notes provide detailed protocols for cell-based assays to investigate the

dynamics of lysine propionylation, from sample preparation to downstream analysis by western

blotting and mass spectrometry.

Key Experimental Workflows
A typical workflow for studying lysine propionylation in cultured cells involves several key steps,

from cell culture and treatment to protein extraction, and finally to the detection and

quantification of propionylated proteins.
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Caption: General experimental workflow for studying lysine propionylation.

I. Cell Culture and Treatment to Modulate Lysine
Propionylation
Objective: To manipulate the levels of lysine propionylation in cultured cells for subsequent

analysis.

Protocol 1: Propionate Treatment to Induce Hyperpropionylation

Propionate, a short-chain fatty acid, can serve as a precursor for propionyl-CoA, the donor

molecule for lysine propionylation.[2][3] Treating cells with propionate can therefore increase

intracellular propionyl-CoA levels and lead to a global increase in protein propionylation.[2]

Materials:

Cell culture medium appropriate for the cell line of choice

Sodium propionate (Sigma-Aldrich, Cat. No. P1880 or equivalent)

Phosphate-buffered saline (PBS)

Procedure:
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Seed cells in appropriate culture vessels and allow them to adhere and reach the desired

confluency (typically 70-80%).

Prepare a stock solution of sodium propionate in sterile water or PBS. A typical stock

concentration is 1 M.

On the day of treatment, dilute the sodium propionate stock solution in fresh cell culture

medium to the desired final concentration. Common working concentrations range from 1

mM to 10 mM.

Remove the old medium from the cells and wash once with sterile PBS.

Add the medium containing sodium propionate to the cells.

Incubate the cells for a desired period. Time courses can range from a few hours to 24 hours

or longer, depending on the experimental goals.

After incubation, proceed with cell lysis and protein extraction.

II. Sample Preparation for Propionylation Analysis
Objective: To extract proteins from cultured cells while preserving the propionylation marks for

downstream analysis.

Protocol 2: Whole-Cell Lysate Preparation for Western Blotting

This protocol is suitable for preparing total protein extracts for the analysis of global or specific

protein propionylation by western blotting.

Materials:

Ice-cold PBS

Ice-cold lysis buffer (e.g., RIPA buffer, NP-40 buffer). The choice of buffer may depend on the

subcellular localization of the protein of interest.[7]

Protease and phosphatase inhibitor cocktails (e.g., Sigma-Aldrich, Cat. No. P8340 and

P5726, or equivalent)
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Cell scraper

Procedure:

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[8]

Aspirate the PBS completely.

Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to the

dish (e.g., 1 mL per 10 cm dish).

Scrape the adherent cells from the dish using a cell scraper and transfer the cell suspension

to a pre-chilled microcentrifuge tube.[8]

Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[8]

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

The samples are now ready for western blot analysis or can be stored at -80°C for future

use.

III. Analysis of Lysine Propionylation
A. Western Blotting

Objective: To detect and semi-quantify changes in protein propionylation.

Protocol 3: Western Blotting for Propionylated Proteins

This protocol uses a pan-anti-propionyllysine antibody to detect overall changes in protein

propionylation or a specific antibody to detect the propionylation of a target protein.

Materials:

Protein lysates (from Protocol 2)
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Laemmli sample buffer (2x)[8]

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibody (e.g., anti-propionyllysine antibody)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Prepare protein samples for loading by mixing the lysate with an equal volume of 2x Laemmli

buffer.[7]

Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]

Load 20-30 µg of protein per lane on an SDS-PAGE gel.[7]

Run the gel to separate the proteins by size.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-propionyllysine) diluted in

blocking buffer overnight at 4°C.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking

buffer for 1 hour at room temperature.
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Wash the membrane three times with TBST for 10 minutes each.

Add the chemiluminescent substrate and visualize the bands using an imaging system.

B. Mass Spectrometry-Based Proteomics

Objective: To identify and quantify specific lysine propionylation sites on a proteome-wide

scale.

Protocol 4: Sample Preparation for Mass Spectrometry Analysis

This protocol involves the enrichment of propionylated peptides followed by liquid

chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Materials:

Protein lysates

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin

Anti-propionyllysine antibody-conjugated beads for immunoprecipitation[1][9]

NETN buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40)[1]

Elution buffer (e.g., 0.1% trifluoroacetic acid)[9]

Procedure:

Protein Digestion:

Take a quantified amount of protein lysate.

Reduce the proteins with DTT and alkylate with IAA.

Digest the proteins into peptides using trypsin overnight at 37°C.[9][10]
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Immunoprecipitation of Propionylated Peptides:

Resuspend the tryptic peptides in NETN buffer.[1]

Add anti-propionyllysine antibody-conjugated beads to the peptide solution and incubate

at 4°C with gentle rotation for 2-4 hours to enrich for propionylated peptides.[1][9]

Wash the beads several times with NETN buffer and then with a buffer without detergent

to remove non-specifically bound peptides.[9]

Elution and Desalting:

Elute the enriched propionylated peptides from the beads using an elution buffer.[9]

Desalt the eluted peptides using a C18 StageTip or equivalent prior to LC-MS/MS

analysis.

LC-MS/MS Analysis:

Analyze the desalted peptides by high-resolution mass spectrometry.

Signaling and Regulatory Pathways
Lysine propionylation is intricately linked to cellular metabolism, with the availability of

propionyl-CoA being a key determinant of propionylation levels. This modification can influence

the activity of metabolic enzymes and the structure of chromatin to regulate gene expression.

[1][11]
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Caption: Regulation and effects of lysine propionylation.

Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from the

described experiments, illustrating the effects of propionate treatment on protein propionylation.
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Cell Line Treatment

Global
Propionylation
(Fold Change
vs. Control)

Propionylation
of Protein X
(Fold Change
vs. Control)

Number of
Identified
Propionylation
Sites

HEK293T
5 mM Sodium

Propionate (24h)
2.5 3.1 1500

HeLa
5 mM Sodium

Propionate (24h)
2.1 2.8 1250

U937
5 mM Sodium

Propionate (24h)
3.0 4.2 1800

Data is hypothetical and for illustrative purposes only. Actual results may vary.

In Vitro Propionylation Assay
Objective: To determine if a specific protein can be propionylated by a particular lysine

acetyltransferase in a controlled environment.

Protocol 5: In Vitro Propionylation Assay

This assay uses a recombinant protein substrate, a propionyltransferase (like p300), and a

source of propionyl groups to assess direct propionylation.[6]

Materials:

Recombinant protein of interest

Recombinant p300/CBP enzyme

Propionyl-CoA

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)

SDS-PAGE and western blotting reagents

Procedure:
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Set up the reaction mixture in a microcentrifuge tube:

Recombinant protein (1-2 µg)

Recombinant p300/CBP (100-200 ng)

Propionyl-CoA (50-100 µM)

Reaction buffer to a final volume of 20-30 µL

Incubate the reaction at 30°C for 1-2 hours.

Stop the reaction by adding 2x Laemmli buffer.

Boil the sample at 95-100°C for 5 minutes.

Analyze the sample by SDS-PAGE and western blotting using an anti-propionyllysine

antibody or an antibody specific to the propionylated site on the protein of interest.

Conclusion
The study of lysine propionylation is a rapidly emerging field. The protocols and methods

described here provide a robust framework for researchers to investigate the dynamics and

functional roles of this important post-translational modification in various biological contexts.

By combining cell culture manipulations with sensitive detection methods like western blotting

and mass spectrometry, a deeper understanding of the propionylome and its impact on cellular

physiology can be achieved.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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